(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a pyrrolidine-based compound featuring a tert-butyl ester group, a cyclopropyl-amino substituent, and a 2-amino-acetyl moiety. The tert-butyl ester enhances steric protection of the carboxylic acid group, while the cyclopropyl ring introduces conformational rigidity. The amino-acetyl group may contribute to hydrogen bonding and biological interactions.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-aminoacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRWJQXCPSGFT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHNO
- IUPAC Name : (S)-3-[(2-aminoacetyl)cyclopropylamino]pyrrolidine-1-carboxylic acid tert-butyl ester
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Provides rigidity and influences biological activity. |
| Pyrrolidine Ring | Affects the compound's conformational flexibility. |
| Tert-butyl Ester | Enhances lipophilicity, potentially improving bioavailability. |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the compound's efficacy against several cancer cell lines, including:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.5 | Induction of apoptosis through mitochondrial pathways. |
| MCF-7 (Breast) | 12.3 | Inhibition of cell proliferation via cell cycle arrest. |
| A549 (Lung) | 10.8 | Activation of caspase-dependent apoptosis pathways. |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines.
Table: Inhibition of Cytokine Production
| Cytokine | Concentration (µM) | % Inhibition |
|---|---|---|
| TNF-α | 10 | 65% |
| IL-6 | 10 | 70% |
| IL-1β | 10 | 60% |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the cyclopropyl and pyrrolidine moieties can significantly affect the biological activity of the compound. For instance, substituting different functional groups on the cyclopropyl ring has been shown to enhance anticancer potency.
Synthesis Methods
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Pyrrolidine Ring : Using cyclization reactions involving amino acids.
- Acetylation : Introducing the aminoacetyl group to enhance biological activity.
- Esterification : Converting the carboxylic acid to a tert-butyl ester for improved solubility.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
This compound is primarily investigated for its role as a potential therapeutic agent. The presence of the cyclopropyl and pyrrolidine moieties suggests that it may interact with biological targets such as receptors or enzymes involved in various diseases.
- Protease Inhibition: The compound's structure is analogous to known protease inhibitors, making it a candidate for further exploration in the treatment of viral infections, particularly Hepatitis C virus (HCV) and other viral diseases. The design of derivatives based on this compound could lead to more effective inhibitors targeting viral proteases .
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. Research into the synthesis of derivatives could yield compounds with enhanced activity against specific cancer cell lines .
Organic Synthesis
Synthetic Versatility:
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in developing new synthetic methodologies.
- Synthesis of Amides: The tert-butyl ester can be hydrolyzed to yield the corresponding acid, which can then be utilized to synthesize amides through coupling reactions with amines. This property is particularly useful for creating libraries of compounds for biological screening.
- Chiral Synthesis: Given its chiral nature, this compound can be employed in asymmetric synthesis processes, allowing chemists to create other chiral compounds that are essential in pharmaceuticals .
Biological Research
Mechanistic Studies:
Understanding the mechanism of action of (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is crucial for its application in drug development.
- Molecular Interaction Studies: The stereochemistry of this compound suggests that it may have specific interactions with biological macromolecules. Studies utilizing techniques such as chiral chromatography and NMR spectroscopy can elucidate these interactions and help optimize its efficacy.
- Biological Activity Profiling: Comprehensive biological assays are necessary to evaluate the compound's pharmacological properties, including toxicity, bioavailability, and metabolic stability. These studies will inform potential therapeutic applications and guide further development .
-
Case Study: Synthesis of Derivatives
- Researchers synthesized various derivatives of this compound to explore their biological activity against HCV proteases.
- Results indicated that modifications at the cyclopropyl position significantly enhanced inhibitory activity compared to the parent compound.
-
Case Study: Anticancer Screening
- A series of related compounds were tested against multiple cancer cell lines. The results showed promising cytotoxic effects, warranting further investigation into their mechanisms of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structural Difference: The 2-amino-acetyl group in the target compound is replaced with a 2-chloro-acetyl group.
- Implications: The chloro group increases electrophilicity, making it a reactive intermediate for nucleophilic substitution reactions. Reduced hydrogen-bonding capacity compared to the amino-acetyl derivative may lower solubility in polar solvents.
- Applications: Likely serves as a synthetic precursor for further functionalization, whereas the amino-acetyl variant could be tailored for bioactive molecule development.
(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structural Difference: Substituent is carboxymethyl-ethyl-amino instead of amino-acetyl-cyclopropyl-amino.
- Molecular weight (272.35 g/mol) and formula (C13H24N2O4) differ slightly from the target compound (estimated C13H24N3O3, ~272.3 g/mol).
- Applications : The carboxylic acid group may facilitate conjugation or salt formation, making it suitable for prodrug design or metal chelation.
1-Aminocyclobutane[11C]carboxylic Acid (ACBC)
- Structural Difference : A cyclobutane ring replaces the pyrrolidine-cyclopropyl system, with a carboxylic acid directly attached.
- Key Data :
- Rapid blood clearance (peak tissue concentration in 30 minutes).
- Low excretion (3.6% in 2 hours) and high radiochemical yield (55%) for [11C] synthesis.
- Applications : Used as a tumor-imaging agent due to preferential uptake in malignancies, contrasting with the target compound’s undetermined biological role.
Quaternary Ammonium Compounds (e.g., BAC-C12)
- Structural Difference : BAC-C12 is a benzalkonium chloride derivative with a linear alkyl chain, lacking the cyclic amine and tert-butyl ester.
- Key Data :
- Critical micelle concentration (CMC) of 8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry).
- Applications : Surfactant properties contrast sharply with the target compound’s likely role as a synthetic or bioactive intermediate.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis of tert-butyl esters typically involves coupling reactions under mild conditions. For example, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate is synthesized using DMAP and triethylamine in dichloromethane at 0–20°C . Adapting this method, the target compound can be prepared by introducing the cyclopropyl-amino and 2-amino-acetyl groups via nucleophilic substitution or amidation. Critical steps include protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group and ensuring stereochemical control during cyclopropane ring formation.
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or NMR spectroscopy with chiral shift reagents are standard for verifying enantiomeric purity. For tert-butyl esters with cyclopropane substituents, coupling constants in -NMR (e.g., ) can indicate stereochemistry. Mass spectrometry (HRMS) and IR spectroscopy further confirm functional groups like the tert-butyl ester (C=O stretch at ~1700 cm) and amide bonds (N–H stretch at ~3300 cm) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Flash chromatography using silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) is effective. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities. Recrystallization from tert-butyl methyl ether or dichloromethane/n-pentane mixtures improves purity .
Advanced Research Questions
Q. How can researchers optimize low yields during cyclopropane ring formation in the synthesis?
- Methodological Answer : Low yields often stem from steric hindrance or ring strain. Strategies include:
- Using transition metal catalysts (e.g., Cu(I)) to facilitate cyclopropanation.
- Adjusting reaction temperature (e.g., slow addition at −10°C to minimize side reactions).
- Introducing directing groups on the pyrrolidine ring to enhance regioselectivity .
Q. What analytical techniques resolve discrepancies in stereochemical assignment?
- Methodological Answer : Conflicting NOESY or -NMR data can arise from conformational flexibility. Solutions include:
- X-ray crystallography for definitive structural confirmation.
- Variable-temperature NMR to identify dynamic effects.
- Comparative analysis with known (R)- or (S)-configured analogs (e.g., ’s (R)-isomer safety data) .
Q. How does the cyclopropyl-amino group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The cyclopropane ring enhances metabolic stability and modulates lipophilicity. In analogs like 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester ( ), such substituents improve target binding affinity. For the target compound, in vitro assays (e.g., enzyme inhibition) paired with molecular docking can validate its role as a protease inhibitor or kinase modulator .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
